molecular formula C26H16ClN3O3S B11585580 (2Z)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile

(2Z)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B11585580
M. Wt: 485.9 g/mol
InChI Key: BXWCMVWRTHUZLT-UCQKPKSFSA-N
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Description

The compound (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile is a complex organic molecule that features a benzofuran ring, a pyrazole ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylhydrazine derivative.

    Synthesis of the Pyrazole Ring: The benzofuran derivative is then reacted with hydrazine and a suitable diketone to form the pyrazole ring.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrazole intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Formation of the Prop-2-enenitrile Moiety: The final step includes the condensation of the sulfonylated pyrazole with acrylonitrile under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and pyrazole rings.

    Reduction: Amines and other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives of the chlorobenzenesulfonyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyrazole rings can engage in π-π stacking interactions, while the nitrile and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
  • (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-bromobenzenesulfonyl)prop-2-enenitrile
  • (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-fluorobenzenesulfonyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. The presence of the chlorobenzenesulfonyl group provides additional reactivity compared to similar compounds with different substituents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H16ClN3O3S

Molecular Weight

485.9 g/mol

IUPAC Name

(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C26H16ClN3O3S/c27-20-10-12-22(13-11-20)34(31,32)23(16-28)14-19-17-30(21-7-2-1-3-8-21)29-26(19)25-15-18-6-4-5-9-24(18)33-25/h1-15,17H/b23-14-

InChI Key

BXWCMVWRTHUZLT-UCQKPKSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C(/C#N)\S(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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